N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine
描述
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is a heterocyclic compound that features a thienopyrimidine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen, sulfur, and oxygen atoms within its fused ring system contributes to its diverse chemical reactivity and potential utility in drug development and other scientific research areas.
属性
IUPAC Name |
N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-yloxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16(2)10-4-3-5-11(10)17-12-9-6-7-18-13(9)15-8-14-12/h6-8,10-11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFKZYHFSJIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Gewald Reaction-Based Assembly
The foundational method adapts the Gewald three-component reaction (Scheme 1):
Reagents :
- Ethyl acetoacetate (1.0 equiv)
- Malononitrile (1.2 equiv)
- Elemental sulfur (1.5 equiv)
- Diethylamine catalyst (0.1 equiv) in ethanol
Procedure :
- Stir components at 25°C for 48 hours under N₂
- Isolate 2-aminothiophene-3-carbonitrile intermediate (Yield: 68-72%)
- Cyclocondense with formamidine acetate in HCl-saturated DMF at 110°C
Critical Parameters :
Table 1 : Optimization of Cyclization Conditions
| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (gas) | 110 | 6 | 82 |
| H₂SO₄ | 100 | 8 | 67 |
| PPA | 130 | 4 | 71 |
Oxycyclopentylamine Sidechain Installation
Mitsunobu Coupling Strategy
The patent literature suggests Mitsunobu conditions for ether bond formation:
Reaction Scheme :
Thieno[2,3-d]pyrimidin-4-ol + 2-hydroxycyclopentanamine → Target ether
Conditions :
Challenges :
- Competing N-alkylation of pyrimidine nitrogen
- Epimerization at cyclopentane stereocenter
Solutions :
- Use 2-(Boc-amino)cyclopentanol as protected precursor
- Employ molecular sieves to absorb H₂O byproducts
N,N-Dimethylation Techniques
Eschweiler-Clarke Reaction
Final functionalization employs classical reductive amination:
Procedure :
- Dissolve 2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine (1.0 equiv) in 37% HCHO (3.0 equiv)
- Add HCO₂H (5.0 equiv) gradually at 0°C
- Reflux at 110°C for 8 hours under N₂
Workup :
- Neutralize with 10% NaHCO₃
- Extract with EtOAc (3×50 mL)
- Dry over MgSO₄, concentrate in vacuo
Yield Optimization :
- 89% purity by HPLC (C18, 0.1% TFA/MeCN)
- Recrystallization from hexane/EtOAc improves to 98%
Alternative Synthetic Pathways
Ullmann-Type Coupling
Recent adaptations show promise for direct C-O bond formation:
Components :
- 4-Chlorothieno[2,3-d]pyrimidine
- 2-(Dimethylamino)cyclopentanol
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- Cs₂CO₃ (2.0 equiv) in DMF at 130°C
Advantages :
- Bypasses protection/deprotection steps
- Tolerant of amine functionality
Limitations :
- Requires strict oxygen exclusion
- Higher catalyst loading increases cost
Characterization Data
¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (s, 1H, H-2), 7.89 (d, J=5.2 Hz, 1H, H-6), 7.32 (d, J=5.2 Hz, 1H, H-5), 5.21-5.17 (m, 1H, OCH), 3.05-2.98 (m, 1H, NCH), 2.91 (s, 6H, N(CH₃)₂), 2.34-1.89 (series of m, 6H, cyclopentyl)
HRMS (ESI+) :
Calculated for C₁₄H₁₈N₃OS [M+H]⁺: 284.1224
Found: 284.1221
X-ray Crystallography :
Monoclinic P2₁/c space group
Key bond lengths:
- C-O: 1.382 Å
- N-C (dimethyl): 1.452 Å
Challenges in Scale-Up
Purification Issues
- Epimerization during silica gel chromatography
- Solution: Reverse-phase HPLC with CH₃CN/H₂O (0.1% NH₄OH)
Exothermic Risks
- Gewald reaction requires controlled S addition
- Recommended batch size <5 kg in pilot plants
化学反应分析
Types of Reactions
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups into the thienopyrimidine core, potentially enhancing its biological activity.
科学研究应用
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: Due to its potential biological activity, the compound is of interest in the development of new pharmaceuticals. It can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential as a drug candidate can be explored through preclinical studies. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties. Its heterocyclic structure may contribute to the development of novel polymers or other advanced materials.
作用机制
The mechanism by which N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and have been studied for their biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also feature a thienopyrimidine structure but differ in the position of the nitrogen atoms within the ring system.
Uniqueness
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is unique due to the presence of the cyclopentane ring and the N,N-dimethylamine group. These structural features may enhance its biological activity and selectivity compared to other thienopyrimidine derivatives. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
生物活性
N,N-Dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that contributes to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Structural Features
The compound can be described by its molecular formula and includes a cyclopentanamine backbone with a thieno[2,3-d]pyrimidin-4-yloxy substituent. The presence of the thienopyrimidine moiety is crucial for its biological activity, as it allows interaction with various biological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis in rapidly dividing cancer cells. In vitro assays demonstrated that certain derivatives exhibited growth inhibition across multiple human tumor cell lines, outperforming standard chemotherapeutics like 5-fluorouracil .
Table 1: Comparison of Antitumor Activity
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | |
| Compound 23 | 67.7 | 6.6 | 100 | |
| 5-Fluorouracil | - | - | - | Standard |
The ability of these compounds to selectively target cancer cells while sparing normal cells is attributed to their affinity for folate receptors, which are overexpressed in many tumors .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity. Research indicates that thienopyrimidine derivatives possess strong antibacterial and antimycobacterial properties against various strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.
Table 2: Antimicrobial Efficacy of Thienopyrimidine Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Reference |
|---|---|---|---|
| Compound A | 32 | 16 | |
| Compound B | 16 | 8 | |
| This compound | TBD | TBD | Current Study |
The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes linked to cellular proliferation and survival. The interaction with DHFR is particularly noteworthy; this enzyme plays a pivotal role in nucleotide synthesis and is a validated target in cancer therapy.
Case Studies
Several case studies have documented the effectiveness of thienopyrimidine derivatives in preclinical models:
- Case Study on Antitumor Activity : A recent study evaluated a series of thienopyrimidine compounds against the NCI 60 cancer cell line panel. Compounds derived from the thieno[2,3-d]pyrimidine scaffold exhibited varied degrees of cytotoxicity, with some showing up to seven-fold greater activity than traditional chemotherapeutics .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of thienopyrimidines against drug-resistant strains of bacteria and mycobacteria. The results indicated that specific modifications to the thienopyrimidine structure enhanced potency against resistant strains .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:
- Gewald reaction for thienopyrimidine core formation, followed by Dieckmann cyclization to construct fused rings .
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres improve intermediate stability .
- Temperature control : Elevated temperatures (180–240°C) are critical for cyclization but require precise monitoring to avoid side reactions (e.g., decarboxylation) .
- Catalysts : Palladium or copper catalysts facilitate cross-coupling steps, as seen in Heck coupling for functionalizing thienopyrimidine scaffolds .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing thieno[2,3-d]pyrimidine derivatives like this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positioning on the cyclopentane and pyrimidine rings, with δ 2.03–3.18 ppm indicating methyl and cyclopentyl protons .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks at ~326 m/z) and purity .
- X-ray crystallography : Validates stereochemistry and crystal packing, as demonstrated for similar thienopyrimidine analogs .
Q. How does the choice of substituents (e.g., dimethylamino, cyclopentyloxy) influence the solubility and stability of thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Polar groups (e.g., methoxy, dimethylamino) enhance aqueous solubility but may reduce membrane permeability .
- Cyclopentyloxy groups introduce steric bulk, improving metabolic stability by shielding reactive sites .
- Empirical testing via HPLC logP measurements and thermal gravimetric analysis (TGA) can quantify stability under physiological conditions .
Advanced Research Questions
Q. How can computational methods like molecular docking and MD simulations predict target interactions and ADMET properties of thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Docking studies : Use software (e.g., AutoDock Vina) to model binding to targets like PDE4 or EGFR. For example, cyclohexane-fused thienopyrimidines show strong PDE4B inhibition via hydrophobic pocket interactions .
- ADMET prediction : Tools like SwissADME calculate bioavailability and toxicity. Substituents like trifluoromethyl groups improve metabolic resistance but may increase hepatotoxicity risk .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or conformational shifts .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) for thieno[2,3-d]pyrimidine analogs?
- Methodological Answer :
- Dose-response profiling : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to differentiate primary vs. off-target effects .
- Pathway-specific assays : Use phospho-kinase arrays or cytokine panels to isolate mechanisms (e.g., ERK inhibition for anticancer activity vs. COX-2 suppression for anti-inflammatory effects) .
- Structural analogs : Compare activity of derivatives with incremental modifications (e.g., methoxy vs. nitro groups) to identify SAR trends .
Q. How can reaction optimization address low yields (<30%) in thieno[2,3-d]pyrimidine synthesis?
- Methodological Answer :
- Catalyst screening : Test alternatives to phosphorus pentoxide (e.g., PPA or microwave-assisted catalysis) to improve cyclization efficiency .
- Solvent-free conditions : Reduce decomposition risks at high temperatures, as shown in Krapcho decarboxylation steps .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .
Q. What experimental designs validate the role of the cyclopentyloxy group in enhancing target selectivity for kinase inhibitors?
- Methodological Answer :
- Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to compare selectivity of cyclopentyloxy-containing derivatives vs. non-cyclopentyl analogs .
- Co-crystallization studies : Resolve X-ray structures of inhibitor-kinase complexes to map cyclopentyloxy interactions with hydrophobic pockets .
- Mutagenesis assays : Introduce point mutations (e.g., Leu→Ala in ATP-binding sites) to confirm steric complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
